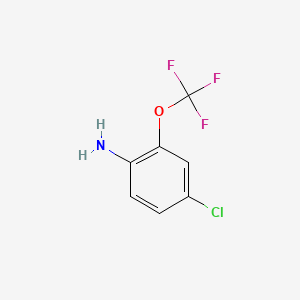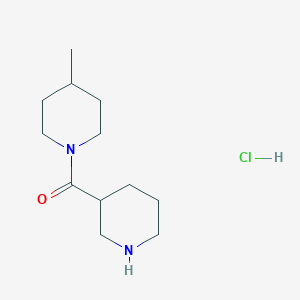
H-Pro-Asp-OH
概要
説明
化合物「タリウム化合物」は、プレースホルダーまたは不完全な名称です。コンテキストと検索結果に基づくと、タリウム化合物に関連しているようです。タリウムは、元素記号Tl、原子番号81の化学元素です。タリウムは、自然界では単体では存在しない灰色っぽい遷移後金属です。 タリウム化合物は、その毒性で知られており、商業的な用途は限られています .
準備方法
タリウム化合物は、さまざまな方法で合成することができます。例えば、タリウム(I)ハロゲン化物は、タリウム金属とハロゲンを反応させることで調製できます。 タリウム(III)化合物、例えばタリウム(III)塩化物は、タリウム(I)化合物を塩素ガスで酸化することで合成できます . 工業的な製造方法は、多くの場合、亜鉛と鉛の硫化鉱石の焙焼によって発生する煙塵からタリウムを回収することを含みます .
化学反応の分析
タリウム化合物は、さまざまなタイプの化学反応を起こします。
酸化: タリウム(I)は、塩素ガスなどの強力な酸化剤を使用してタリウム(III)に酸化することができます.
これらの反応で一般的に使用される試薬には、塩素ガス、二酸化硫黄、さまざまなハロゲンが含まれます。 これらの反応から生成される主な生成物には、タリウム(III)塩化物、タリウム(I)臭化物、タリウム(I)ヨウ化物が含まれます .
科学研究への応用
タリウム化合物は、科学研究にいくつかの応用があります。
科学的研究の応用
Thallium compounds have several scientific research applications:
作用機序
タリウム化合物の作用機序には、カリウム調節された恒常性への干渉と酸化ストレスの誘発が含まれます。 タリウムイオンは、カリウムイオンを模倣することで細胞プロセスを阻害し、細胞機能の障害と毒性を引き起こす可能性があります . 医療画像では、タリウム同位体はカリウムイオンを模倣し、活性心筋細胞に取り込まれ、血流と心臓機能の評価を可能にします .
類似の化合物との比較
タリウム化合物は、アルミニウムやインジウム化合物などの他の第13族元素と比較することができます。 アルミニウム化合物やインジウム化合物は、さまざまな用途で広く使用されていますが、タリウム化合物は、その高い毒性のため、あまり使用されていません . 類似の化合物には以下が含まれます。
塩化アルミニウム (AlCl3): 化学合成や触媒として使用されます。
塩化インジウム (InCl3): タッチスクリーンやフラットパネルディスプレイ用の酸化インジウムスズ (ITO) の製造に使用されます.
タリウム化合物は、高い毒性と限られた商業的用途があるため、アルミニウム化合物やインジウム化合物と比較して、広範な用途には適していません .
類似化合物との比較
Thallium compounds can be compared with other group 13 elements such as aluminum and indium compounds. While aluminum and indium compounds are widely used in various applications, thallium compounds are less commonly used due to their high toxicity . Similar compounds include:
Aluminum chloride (AlCl3): Used in chemical synthesis and as a catalyst.
Indium chloride (InCl3): Used in the production of indium tin oxide for touch screens and flat-panel displays.
Thallium compounds are unique due to their high toxicity and limited commercial applications, making them less favorable for widespread use compared to aluminum and indium compounds .
特性
IUPAC Name |
2-(pyrrolidine-2-carbonylamino)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEOIKLQBZNKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397142 | |
| Record name | Pro-Asp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolyl-Aspartate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85227-98-1 | |
| Record name | Pro-Asp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Enterostatin, a pentapeptide with various isoforms like Val-Pro-Asp-Pro-Arg (VPDPR) and Ala-Pro-Gly-Pro-Arg (APGPR), plays a role in appetite regulation and potentially influences pancreatic function. [, ] While the precise mechanism of action is not fully elucidated, research suggests that enterostatin may exert its effects through interactions with the digestive system and the central nervous system. [, , , ] Further research is needed to pinpoint the specific receptors or pathways involved.
A: MUC1, a heavily glycosylated protein, contains a repeating Pro-Asp-Thr-Arg (PDTR) motif crucial for antibody recognition. [, ] Interestingly, the glycosylation state of Ser/Thr residues near this motif significantly impacts antibody binding. [] For instance, the anti-KL-6 monoclonal antibody shows high specificity for a particular glycosylated form of the PDTR motif (Pro-Asp-Thr[Neu5Acα(2→3)Galβ(1→3)GalNAcα1→]-Arg-Pro-Ala-Pro), highlighting the importance of both peptide sequence and post-translational modifications in antibody recognition. []
A: The specific molecular formula and weight of a Pro-Asp-containing peptide depend on the surrounding amino acid sequence. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide valuable insights into the structure and conformation of these peptides. [, , ] For example, NMR studies revealed the presence of a type-I β-turn within the Pro-Asp-Thr-Arg region of MUC1, showcasing the structural impact of this dipeptide motif. [, ]
A: The stability of Pro-Asp-containing peptides can vary depending on the specific sequence and environmental factors. For example, some enterostatin-like peptides found in bovine milk were found to be heat-labile, suggesting potential degradation during pasteurization. [] In contrast, antioxidant peptides like Ser-Leu-Pro-Tyr (SLPY) derived from Antarctic krill proteins exhibited stability at temperatures below 80°C and within a pH range of 6-8. []
A: The tripeptide Trifluoroacetic acidH-Pro-Pro-Asp-NH2 (TFAH-Pro-Pro-Asp-NH2) exhibits catalytic activity in asymmetric aldol reactions. [, ] While the Pro-Asp sequence itself doesn't directly participate in the catalytic mechanism, the spatial arrangement of functional groups, including the carboxylic acid of Asp and the N-terminal amine, is crucial for activity. [] Even minor structural changes, such as altering the position of the Pro-Asp motif, can significantly impact catalytic efficiency, highlighting the importance of precise spatial organization in these catalysts. [, ]
A: Yes, molecular modeling techniques like molecular dynamics simulations have been used to study Pro-Asp-containing peptides. [, , ] For example, these methods have been employed to investigate the conformational preferences of Pro-Asp-containing peptides at the air-water interface, revealing their propensity to form β-hairpins and their role in the self-assembly process. []
A: Molecular modeling studies have explored the potential of polyproline II (PPII) helices containing Pro-Asp sequences for targeting the major groove of B-DNA. [] The study suggests that incorporating Pro-Asp within a PPII helix, alongside Arg and other residues, could enable the design of peptides capable of recognizing specific DNA sequences. [] This highlights the potential of Pro-Asp-containing peptides for applications in DNA recognition and manipulation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1587041.png)





